molecular formula C10H7ClN2 B13152483 4-Chloro-2,4'-bipyridine

4-Chloro-2,4'-bipyridine

Cat. No.: B13152483
M. Wt: 190.63 g/mol
InChI Key: KEJMRFQAMHFLOG-UHFFFAOYSA-N
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Description

4-Chloro-2,4’-bipyridine is an organic compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected by a single bond. The compound’s molecular formula is C10H7ClN2, and it has a molecular weight of 190.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 4-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reagents . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of 4-Chloro-2,4’-bipyridine often involves large-scale coupling reactions using robust and scalable methods. For instance, the use of Fe3O4@SiO2 magnetic nanoparticles as a catalyst has been reported to improve yields and reduce costs in the bulk synthesis of related compounds . This method involves the reaction of ethyl-2-pinacolate and acetone in the presence of sodium hydride, followed by cyclization and aromatization steps .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Organotin Compounds: Used in Stille coupling reactions.

    Boronic Acids: Used in Suzuki coupling reactions.

Major Products:

    Functionalized Bipyridines: Resulting from coupling reactions.

    Substituted Pyridines: Resulting from substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

4-Chloro-2,4’-bipyridine can be compared with other bipyridine derivatives such as:

Uniqueness: 4-Chloro-2,4’-bipyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile building block in organic synthesis and coordination chemistry .

Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

4-chloro-2-pyridin-4-ylpyridine

InChI

InChI=1S/C10H7ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H

InChI Key

KEJMRFQAMHFLOG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)Cl

Origin of Product

United States

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